molecular formula C22H17N3O3 B2404673 Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate CAS No. 325475-43-2

Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate

Cat. No. B2404673
CAS RN: 325475-43-2
M. Wt: 371.396
InChI Key: ZSCTUUDWMOWIMK-UHFFFAOYSA-N
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Description

The compound “Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate” is a complex organic molecule. It contains several functional groups including ester groups, cyano groups, and phenyl groups. The (Z) notation in the name indicates the configuration of the double bonds in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The (Z) configuration of the double bonds would have a significant impact on the overall shape of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like esters and cyano groups would likely make the compound polar, affecting its solubility, boiling point, and melting point .

Scientific Research Applications

Structural Characteristics and Molecular Interactions

  • N⋯π and O⋯π Interactions

    This compound exhibits unique molecular interactions, including rare N⋯π and O⋯π interactions, which contribute to its crystal packing. These interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, facilitate the formation of distinctive structural arrangements such as zigzag double-ribbons and 1-D double-columns. Such characteristics are crucial for understanding the compound's solid-state behavior and potential applications in materials science (Zhang, Wu, & Zhang, 2011).

  • Unusual C⋯π Interaction

    The compound has been found to demonstrate an unusual non-hydrogen bonding C⋯π interaction, a rare occurrence that contributes to its structural uniqueness. This interaction, supported by ab initio computations, is primarily electrostatic, highlighting the compound's potential for innovative materials design and synthesis strategies (Zhang, Tong, Wu, & Zhang, 2012).

Synthetic Applications and Chemical Analysis

  • Synthesis and Characterization

    Research has explored the synthesis, characterization, and structural analysis of derivatives of this compound, focusing on their preparation methods and the resulting crystal structures. These studies provide valuable insights into its versatility and potential as a precursor for various organic syntheses, reflecting on its utility in developing new chemical entities (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

  • Cyclization Reactions

    The compound's reactivity has been utilized in cyclization reactions to form imidazoles and imidazolines, demonstrating its applicability in generating diverse heterocyclic compounds. Such reactions are significant for pharmaceutical and agrochemical research, where these heterocycles find extensive applications (Lönnqvist, Holmstroem, & Jalander, 2002).

properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-2-28-22(27)19(15-24)13-17-8-10-20(11-9-17)25-21(26)18(14-23)12-16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,25,26)/b18-12-,19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCTUUDWMOWIMK-BKHHGCLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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